molecular formula C8H6BrF3O B010556 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene CAS No. 106854-77-7

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

Cat. No. B010556
M. Wt: 255.03 g/mol
InChI Key: SMDIDUHBHCDCRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo- and trifluoromethoxy-substituted benzene compounds often involves strategic halogenation and functionalization reactions. For example, the treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) leads to the formation of phenyllithium intermediates, showcasing a method for modifying bromo-substituted benzenes to achieve desired trifluoromethoxy derivatives (Schlosser & Castagnetti, 2001). This approach highlights the complexity and versatility in synthesizing compounds with specific halogen and ether functionalities.

Molecular Structure Analysis

The molecular structure of bromo- and trifluoroethoxy-substituted benzenes is characterized by significant intermolecular interactions, such as C–H···Br, C–Br···Br, and C–Br···π interactions. These interactions contribute to the stabilization of the crystal structure and influence the compound's reactivity and physical properties (Jones et al., 2012). Understanding these molecular interactions is crucial for predicting and manipulating the behavior of such compounds in various chemical environments.

Chemical Reactions and Properties

The reactivity of bromo- and trifluoromethoxy-substituted benzenes towards nucleophiles and bases can lead to a variety of chemical transformations. For instance, these compounds can participate in aryne formation, Diels-Alder reactions, and serve as precursors for further functionalization (Schlosser & Castagnetti, 2001). Their chemical properties are pivotal for synthesizing complex organic molecules and materials with specific desired features.

Scientific Research Applications

Application 1: Pd-Catalyzed Direct Arylations of Heteroarenes

  • Summary of the Application: This research involves the use of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .
  • Methods of Application: The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored. High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .
  • Results or Outcomes: The major side-products of the reaction are HBr/KOAc. Therefore, this synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Application 2: Synthesis Method for Trifluorobenzene

  • Summary of the Application: This application involves a synthesis method and technology of trifluorobenzene, which are applied in chemical instruments and methods, halogenated hydrocarbon preparation, organic chemistry, and other directions .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The technology can solve the problems of difficult separation and purification, complex synthesis process, expensive raw materials, etc., and achieve low cost and high yield .

Application 3: Fluorinated Building Blocks

  • Summary of the Application: 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene is used as a fluorinated building block in organic synthesis .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

Application 4: Synthesis of 1-bromo-4-[(2,2,2-trifluoroethoxy)methyl]benzene

  • Summary of the Application: This compound is a derivative of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene and is used in various chemical syntheses .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

Application 5: Fluorinated Building Blocks

  • Summary of the Application: 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene is used as a fluorinated building block in organic synthesis .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

Application 6: Synthesis of 1-bromo-4-[(2,2,2-trifluoroethoxy)methyl]benzene

  • Summary of the Application: This compound is a derivative of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene and is used in various chemical syntheses .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

Safety And Hazards

The compound is labeled with warning statements (H302, H315, H319, H332, H335) and precautionary measures (P261, P280, P305, P338, P351). It is essential to handle it with care and follow safety guidelines .

Future Directions

Research on 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene could explore its applications in drug discovery, materials science, and organic synthesis. Investigating its reactivity with various nucleophiles and catalysts may lead to novel reactions and functionalized derivatives. Additionally, understanding its biological activity and toxicity profiles could guide its safe use in various fields .

properties

IUPAC Name

1-bromo-4-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDIDUHBHCDCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628882
Record name 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene

CAS RN

106854-77-7
Record name 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(2,2,2-trifluoroethoxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Following the method described in Example 89 for the synthesis of 2-bromo-4-chloro-1-(2,2,2-trifluoro-ethoxy)-benzene 4-bromo-phenol and trifluoro-methanesulfonic acid 2,2,2-trifluoro-ethyl ester gave 1-bromo-4-(2,2,2-trifluoro-ethoxy)-benzene (40% yield). 1H NMR (acetone-d6) δ 4.68 (q, 2H, J=8.5 Hz, CH2), 7.04 (d, 2H, J=9.1 Hz, Ar), 7.49 (d, 2H, J=9.1 Hz, Ar).
Name
2-bromo-4-chloro-1-(2,2,2-trifluoro-ethoxy)-benzene 4-bromo-phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of trifluoroethyl tosylate (1.5 g, 5.8 mmol) in DMF (20 mL) was added K2CO3 (4 g, 29.4 mmol) followed by addition of p-bromo phenol (1.1 g, 6.46 mmol) at RT under inert atmosphere. The reaction mixture was stirred at 120° C. for 6 h. The volatiles were evaporated under reduced pressure; the residue was diluted with water (5 mL) and extracted with ethyl acetate (3×30 mL). The organic layer was washed with water, brine and dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The crude compound was purified by silica gel column chromatography eluting with 5% EtOAc/hexane to afford the desired product (0.8 g, 3.13 mmol, 53.3%) as semi solid. 1H NMR (200 MHz, CDCl3): δ 7.44-7.38 (m, 2H), 6.86-6.80 (m, 2H), 4.38-4.25 (m, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Yield
53.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Hu, Z An, J Li, H Chen, F Peng, ST Wu… - Journal of Materials …, 2016 - pubs.rsc.org
The synthesis and characterization of new 2,2-difluorovinyloxyl terminated tolane liquid crystals are reported. The mesomorphic properties, mid-wave infrared (MWIR) absorption and …
Number of citations: 32 pubs.rsc.org
B Li, Y Cai, X Tian, X Liang, D Li, Z Zhang… - Journal of Energy …, 2021 - Elsevier
The hole transport material (HTM) plays an extremely important role to determine the power conversion efficiency (PCE) and the stability of perovskite solar cells (PSCs). Herein, we …
Number of citations: 11 www.sciencedirect.com
T Doba, S Fukuma, R Shang, E Nakamura - Synthesis, 2023 - thieme-connect.com
Trisphosphines, in which two phenylene or vinylene backbones connect three phosphine atoms, belong to an emerging class of ligands in metal-catalyzed organic synthesis and …
Number of citations: 1 www.thieme-connect.com
R Thakare, A Dasgupta, SO Chopra - Drugs Future, 2019 - access.portico.org
Developing a rationally designed, more selective azole antifungal agent that specifically targets the fungal CYP51 over the host CYP51 is a severe unmet need considering a massive …
Number of citations: 1 access.portico.org
K Zhang, XH Xu, FL Qing - Journal of Fluorine Chemistry, 2017 - Elsevier
A mild and efficient copper-catalyzed oxidative trifluoroethoxylation of aryl and heteroaryl boronic acids with CF 3 CH 2 OH has been developed. This protocol tolerates a range of …
Number of citations: 30 www.sciencedirect.com

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